

Validating GPR61 Inverse Agonist 1: A Comparative Guide to Selectivity and Potency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GPR61 Inverse agonist 1

Cat. No.: B12375188

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **GPR61 Inverse Agonist 1**'s performance against other alternatives, supported by experimental data. This document details the selectivity and potency of this novel compound, offering insights into its potential as a research tool and therapeutic candidate.

G protein-coupled receptor 61 (GPR61) is an orphan receptor primarily expressed in the brain that is implicated in the regulation of appetite and body weight. Its constitutive activity, signaling through the G α s pathway to increase intracellular cyclic AMP (cAMP), makes it a compelling target for inverse agonists to address metabolic disorders.^{[1][2]} This guide focuses on the validation of a potent and selective sulfonamide-based GPR61 inverse agonist, referred to as **GPR61 Inverse Agonist 1** (also known as compound 1).

Potency and Selectivity: A Quantitative Comparison

GPR61 Inverse Agonist 1 has demonstrated high potency in functional assays. In contrast, other identified modulators of GPR61 have shown significantly lower affinity. This section provides a comparative overview of their performance.

Compound	Target	Assay Type	Potency (IC50)	Notes
GPR61 Inverse Agonist 1	GPR61	cAMP Assay	10-11 nM	Potent and selective inverse agonist.[3]
5-(Nonyloxy)tryptamine	GPR61	Forskolin-stimulated cAMP assay	~40% inhibition at 10 μ M	Low-affinity inverse agonist.

Selectivity Profile of **GPR61 Inverse Agonist 1**

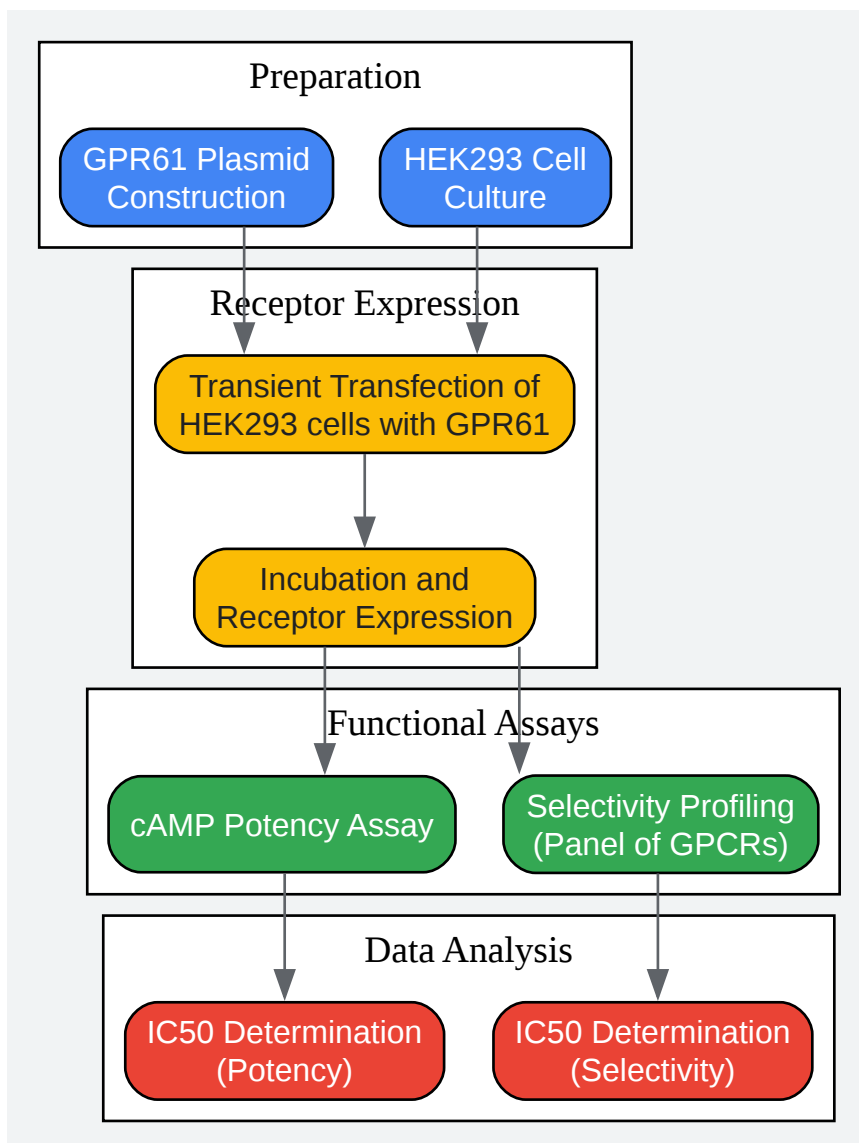
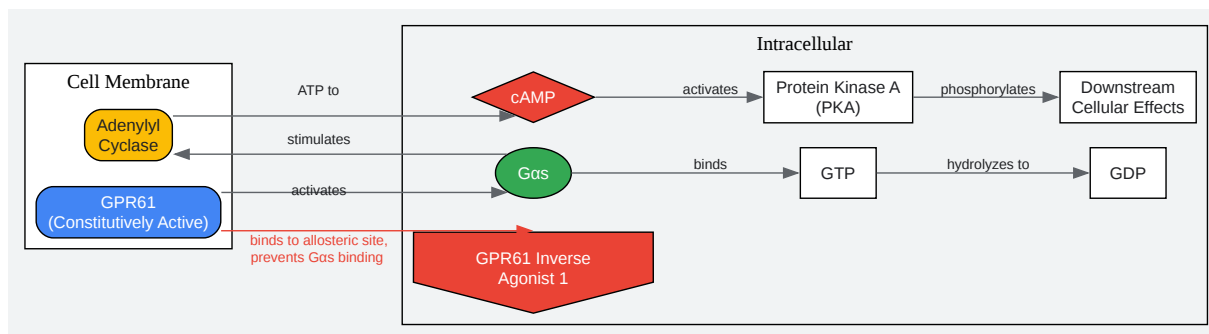
A critical aspect of a tool compound's utility and a drug candidate's safety profile is its selectivity. **GPR61 Inverse Agonist 1** has been profiled against a panel of other G protein-coupled receptors, demonstrating a high degree of selectivity.

Off-Target Receptor	Functional Activity (IC50)
GPR62	>10 μ M
GPR101	>10 μ M
Panel of other GPCRs	>10 μ M

Data from a panel of common off-target GPCRs indicate IC50 values greater than 10 μ M, highlighting the selectivity of **GPR61 Inverse Agonist 1**.[\[3\]](#)

Signaling Pathway and Mechanism of Action

GPR61 is a constitutively active receptor that signals through the Gas protein subunit to activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. **GPR61 Inverse Agonist 1** acts as an allosteric modulator, binding to a novel intracellular pocket that overlaps with the Gas binding site. This binding event prevents G protein coupling and subsequent signaling.



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